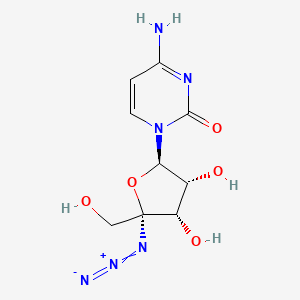

4'-Azidocitidina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

R-1479 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como reactivo en la química click para la síntesis de moléculas complejas.

Biología: Se estudia por sus propiedades antivirales, particularmente contra el VHC.

Medicina: Investigado para posibles aplicaciones terapéuticas en el tratamiento de infecciones por VHC.

Industria: Utilizado en el desarrollo de fármacos antivirales y como herramienta en la investigación bioquímica

Mecanismo De Acción

R-1479 ejerce sus efectos inhibiendo la ARN polimerasa dependiente de ARN del VHC. El compuesto se incorpora al ARN viral, lo que lleva a la terminación de la cadena y la inhibición de la replicación viral. El objetivo molecular es la polimerasa NS5B, y la vía involucrada incluye la inhibición de la síntesis de ARN .

Análisis Bioquímico

Biochemical Properties

4’-Azidocytidine interacts with various enzymes and proteins. It has been found to inhibit RNA synthesis by NS5B, the RNA polymerase encoded by the Hepatitis C Virus (HCV) . This interaction is crucial for its antiviral activity.

Cellular Effects

4’-Azidocytidine has demonstrated significant effects on various types of cells and cellular processes. It has shown strong antiproliferative activity in human lymphoma, lung adenocarcinoma, and acute myeloid leukemia . It influences cell function by inducing apoptosis in cells, leading to notable DNA fragmentation and nuclear condensation .

Molecular Mechanism

The molecular mechanism of 4’-Azidocytidine involves its transformation into active nucleoside triphosphates through kinase catalysis. These are then embedded in virus RNA during RNA synthesis, blocking the addition of nucleotides to the 3’-hydroxy group, and ultimately terminating RNA chain synthesis and virus replication .

Temporal Effects in Laboratory Settings

Over time, 4’-Azidocytidine has shown to inhibit cell growth in a dose- and time-dependent manner . It has also demonstrated robust anticancer effects linked to its capacity to induce reactive oxygen species (ROS) production, prompting oxidative stress-mediated apoptosis .

Dosage Effects in Animal Models

The effects of 4’-Azidocytidine vary with different dosages in animal models. It has shown to inhibit adhesion, migration, invasion, and proliferation of malignant cells . More studies are needed to fully understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

4’-Azidocytidine is involved in various metabolic pathways. It inhibits DNA- and RNA-dependent polymerases crucial for viral replication

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de R-1479 implica la introducción de un grupo azida en la posición 4’ de la molécula de citidina. Esto se puede lograr a través de una serie de reacciones químicas, incluyendo la sustitución nucleofílica y la azidación. Las condiciones de reacción generalmente involucran el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores como el cobre para facilitar la reacción de cicloadición azida-alquino .

Métodos de producción industrial

La producción industrial de R-1479 sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como utilizar técnicas avanzadas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

R-1479 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El grupo azida puede oxidarse bajo condiciones específicas.

Reducción: El grupo azida puede reducirse a un grupo amina.

Sustitución: El grupo azida puede participar en reacciones de sustitución, particularmente en la química click.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Reactivos como el gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAC), a menudo denominadas química click

Productos principales

Oxidación: Formación de compuestos nitro.

Reducción: Formación de derivados de aminas.

Sustitución: Formación de derivados de triazol a través de la química click

Comparación Con Compuestos Similares

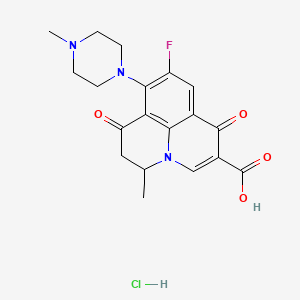

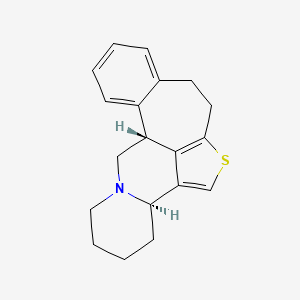

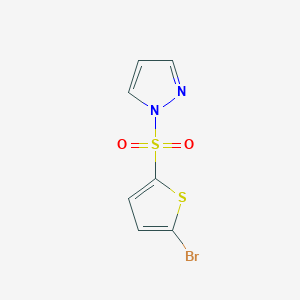

R-1479 es único debido a su inhibición específica de la ARN polimerasa dependiente de ARN del VHC. Compuestos similares incluyen:

Sofosbuvir: Otro inhibidor de la replicación del ARN del VHC con potente actividad anti-VHC.

Grazoprevir: Un inhibidor selectivo de la proteasa NS3 / 4a del VHC.

PSI-6206: Un inhibidor selectivo de la ARN polimerasa del VHC

R-1479 destaca por su alta especificidad y potencia en la inhibición de la replicación del VHC, lo que lo convierte en un compuesto valioso en la investigación antiviral y el desarrollo de fármacos.

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGMSQBFONGNG-JVZYCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332457 | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478182-28-4 | |

| Record name | 4′-Azidocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478182-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-1479 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478182284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1479 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71RA9DMGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

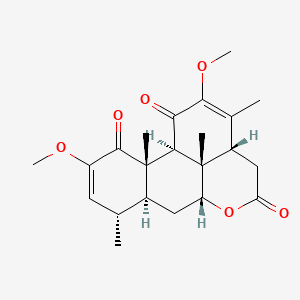

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

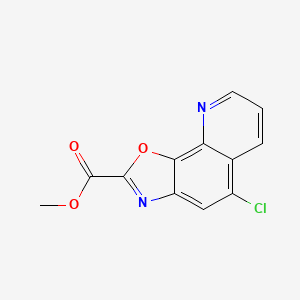

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)

![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)